molecular formula C28H32Cl2N4O B560290 SB 277011A dihydrochloride CAS No. 1226917-67-4

SB 277011A dihydrochloride

Cat. No. B560290
CAS RN: 1226917-67-4
M. Wt: 511.491
InChI Key: HEZIOTGUXSPDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB 277011A dihydrochloride is a selective dopamine D3 receptor antagonist . It has a high affinity for the hD3 receptor . It is brain-penetrant and has 100-fold selectivity over the hD2 receptor and over 66 other receptors, enzymes, and ion channels .


Synthesis Analysis

The chemical name of this compound is N - [ trans -4- [2- (6-Cyano-3,4-dihydro-2 (1 H )-isoquinolinyl)ethyl]cyclohexyl]-4-quinolinecarboxamide dihydrochloride . The synthesis of this compound has been described in the literature .


Molecular Structure Analysis

The molecular weight of this compound is 511.49 . Its molecular formula is C28H30N4O.2HCl .


Chemical Reactions Analysis

This compound is selective for the D3 receptor over certain serotonergic and cholinergic receptors at doses up to 56.0 mg/kg . It also reverses the effects of quinelorane in the nucleus accumbens, but does not reverse the effects of quinelorane in the striatum at 93 mg/kg in rats .


Physical And Chemical Properties Analysis

This compound is soluble to 50 mM in DMSO .

Scientific Research Applications

  • SB 277011A dihydrochloride significantly inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking behavior in rats, suggesting its potential in treating methamphetamine addiction (Higley et al., 2011).

  • It influences cell firing in the rat ventral tegmental area, a key region in addiction and neuropsychiatric disorders, indicating a parallel role with the cannabinoid system (Formenti et al., 2009).

  • SB 277011A attenuates cocaine reinforcement, as evidenced by its effects on progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats. This suggests its potential use in treating cocaine addiction (Xi et al., 2005).

  • The compound reduces the reinforcing effects of nicotine under a progressive-ratio schedule in rats, highlighting its potential in nicotine addiction treatment (Ross et al., 2007).

  • It has been observed to decrease food intake and active lever responses in both obese and lean rats, indicating a role in food-seeking behavior and possibly in the management of obesity (Thanos et al., 2008).

  • SB 277011A also shows promise in treating addiction to other drugs, such as cocaine, by inhibiting cocaine self-administration in rats and mice, including in D3 receptor-knockout mice (Song et al., 2012).

  • The antagonist has been shown to enter the brain with high affinity and selectivity for the D3 receptor, impacting dopamine efflux in the nucleus accumbens, a region associated with drug reward. Its lack of cataleptogenic actions and effect on isolation-induced prepulse inhibition deficit suggest potential benefits in treating schizophrenia (Reavill et al., 2000).

  • It attenuates methamphetamine-enhanced brain stimulation reward in rats, supporting its potential use in treating methamphetamine addiction (Spiller et al., 2008).

Safety and Hazards

There is limited information available on the safety and hazards of SB 277011A dihydrochloride. It is sold for research purposes under agreement from GlaxoSmithKline .

properties

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIOTGUXSPDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.